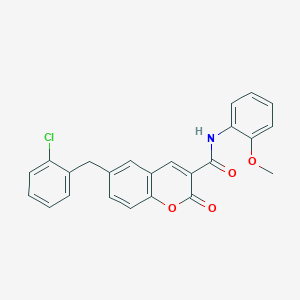![molecular formula C19H21NO5 B5041908 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B5041908.png)
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure. It is characterized by the presence of methoxy, phenoxy, ethoxy, and nitrobenzene groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with ethylene oxide to form the ethoxy derivative. This intermediate is then reacted with 4-methyl-2-nitrobenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group, in particular, plays a crucial role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid
- **Phenol, 2-methoxy-4-(1-propenyl)-, acetate
- **2-methoxy-4-propenylphenyl acetate
Uniqueness
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-5-15-7-9-18(19(13-15)23-3)25-11-10-24-17-8-6-14(2)12-16(17)20(21)22/h4-9,12-13H,10-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJNEQZUNIJEY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dichloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5041829.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5041839.png)
![2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5041845.png)



![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B5041880.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]sulfanyl}acetamide](/img/structure/B5041885.png)

![1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5041889.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B5041905.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine](/img/structure/B5041910.png)

![N-butyl-3-({[(2-methoxy-1-naphthyl)methyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5041918.png)
